Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)-
Overview
Description
“Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)-” is a chemical compound with the formula C13H18O2 and a molecular weight of 206.2808 . It is also known by its CAS Registry Number: 51146-56-6 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.2808 . The enthalpy of fusion is reported to be 18.05 kJ/mol at a temperature of 324.2 K . Another study reported the enthalpy of fusion to be 18.7 kJ/mol at a temperature of 325.5 K .Scientific Research Applications
Physico-chemical and Analytical Studies :
- The compound has been studied for its physico-chemical properties, including spectral (UV, IR, NMR, MS) and chromatographic (TLC) properties. Stability tests for the drug substance are also included in these studies (J. V. van Rompay, W. J. Pattyn, & P. Demoen, 1975).
Synthesis and Pharmacological Screening :
- This compound was synthesized as part of a series for pharmacological screening, showing marked antiwrithing activity and acting as a potent inhibitor of prostaglandin biosynthesis (Janssen Pa, 1975).
Production Process Simulation :
- Alpha-Methyl esters sulfonates (alpha-MES), derived from biorenewable resources and showing environmental and chemical properties suitable for application in the detergent industry, were analyzed through simulation studies (Daniel Martínez, G. Orozco, S. Rincón, & I. Gil, 2010).
Intramolecular Cyclization of Nitroalkanes :
- Research focused on the cyclization reaction of methyl 3-aryl-2-nitropropionates to give 4H-1,2-benzoxazines, an oxygen functionalization of the aromatic ring, was conducted. This study helps understand the reaction mechanism and the influence of electron-withdrawing groups on the benzene ring (Satoshi Nakamura, Hiromichi Sugimoto, & T. Ohwada, 2007).
Interaction with Metal Ions :
- Studies on complexes of Zn(II), Cd(II), and Pt(II) metal ions with anti-inflammatory drugs, including alpha-methyl-4-(2-methylpropyl)benzeneacetic acid, have been performed to understand their chemical behavior and potential applications (C. Dendrinou-Samara, G. Tsotsou, L. Ekateriniadou, et al., 1998).
Single-Crystal Pulsed Neutron Diffraction :
- The structure of racemic ibuprofen, which is a form of alpha-methyl-4-(2-methylpropyl)benzeneacetic acid, was refined using single-crystal pulsed neutron diffraction data. This provides accurate structural details at the atomic level (N. Shankland, Chick C. Wilson, A. Florence, & P. Cox, 1997).
One-Pot Methylation Studies :
- Research focused on the quantitative methylation of N-Nosyl-alpha-amino acid methyl esters, an important process in the synthesis of various chemical compounds (M. L. Di Gioia, A. Leggio, A. Le Pera, et al., 2003).
Properties
IUPAC Name |
methyl (2S)-2-[4-(2-methylpropyl)phenyl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(15)16-4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZYUHPFNYBBFF-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215229 | |
Record name | Methyl (αS)-α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81576-55-8 | |
Record name | Methyl (αS)-α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81576-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibuprofen methyl ester, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081576558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (αS)-α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IBUPROFEN METHYL ESTER, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAS2SW9888 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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